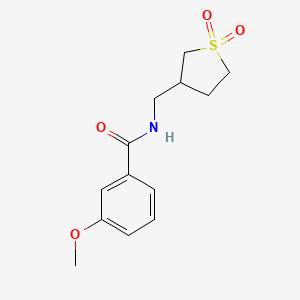

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

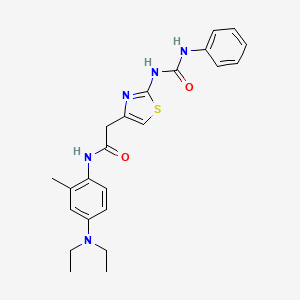

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzamide is a complex chemical compound that has attracted the attention of researchers due to its potential applications in various fields, including medicine, electronics, and materials science. It has been described as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Synthesis Analysis

The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzamide involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular formula of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzamide is C13H19NO5S2. It has a molecular weight of 333.42.Scientific Research Applications

Chemical Synthesis and Catalysis

A study by Xu et al. (2018) presents Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides through C-H activation, highlighting the method's efficiency in creating complex molecules from simpler substrates, potentially including derivatives similar to the compound (Xu, Zheng, Yang, & Li, 2018).

Antimicrobial Applications

Haydon et al. (2010) explored the structure-activity relationships of N-methoxybenzamide analogues, leading to potent antistaphylococcal compounds. This research underscores the potential of N-methoxybenzamide derivatives in developing new antibacterial agents (Haydon, Bennett, Brown, et al., 2010).

Material Science

Butt et al. (2005) discussed the synthesis and characterization of novel aromatic polyimides using diamines derived from N-methoxybenzamides, demonstrating the compound's utility in the development of high-performance materials (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antioxidant Properties

Perin et al. (2018) conducted a study on N-arylbenzamides, closely related to the compound of interest, to evaluate their antioxidant capacity. This research indicates the potential of such compounds in creating effective antioxidants for pharmaceutical or food industry applications (Perin, Roškarić, Sović, et al., 2018).

Mechanism of Action

Future Directions

The future directions for research on N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzamide could involve further exploration of its role as a GIRK1/2 activator . This could potentially lead to new therapeutic applications in areas such as pain perception, epilepsy, reward/addiction, and anxiety .

properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-18-12-4-2-3-11(7-12)13(15)14-8-10-5-6-19(16,17)9-10/h2-4,7,10H,5-6,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVDCMRJLXDXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2770260.png)

![N,N-Dimethyl-6-phenyl-2-azaspiro[3.3]heptane-2-sulfonamide](/img/structure/B2770263.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-thiophenecarboxamide](/img/structure/B2770277.png)

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)

![6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)